アマンタジン

概要

説明

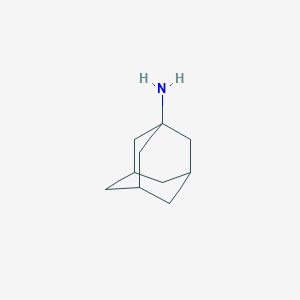

Amantadine, known chemically as 1-adamantylamine or 1-aminoadamantane, is an organic compound with a unique adamantane backbone. It was initially developed as an antiviral agent to combat influenza A virus but has since found applications in treating Parkinson’s disease and drug-induced extrapyramidal reactions .

作用機序

アマンタジンは、複数の機序を通じてその効果を発揮します。

抗ウイルス作用: ウイルスのM2タンパク質の膜貫通ドメインと相互作用することで、ウイルス核酸が宿主細胞に放出されるのを阻害します.

抗パーキンソン作用: アマンタジンは脳内のドーパミン放出を増加させ、ドーパミン再取り込みを減少させることで、パーキンソン病の症状を軽減するのに役立ちます

6. 類似の化合物との比較

アマンタジンは、リマンタジンなどの他のアダマンタン誘導体としばしば比較されます。両方の化合物は、類似の構造と抗ウイルス特性を共有していますが、アマンタジンは、パーキンソン病の治療にも追加で応用されている点がユニークです。 その他の類似の化合物には、バレンザインとデウテトラベナジンなどがあり、これらは異なる神経疾患に使用されます .

類似の化合物:

- リマンタジン

- バレンザイン

- デウテトラベナジン

アマンタジンの汎用性とユニークな特性により、医療および科学研究の両方の分野において貴重な化合物となっています。

科学的研究の応用

Amantadine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing other compounds with potential pharmaceutical applications.

Biology: Amantadine is used in studies related to viral infections and neurological disorders.

Medicine: It is employed in treating Parkinson’s disease, drug-induced extrapyramidal reactions, and certain types of influenza.

Industry: Amantadine’s unique structure makes it valuable in drug delivery systems and surface recognition studies .

生化学分析

Biochemical Properties

Amantadine interacts with several enzymes, proteins, and other biomolecules. It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The primary targets of Amantadine seem to be aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors .

Cellular Effects

Amantadine has various effects on different types of cells and cellular processes. For instance, it has been found to inhibit cellular proliferation in HepG2 and SMMC-7721 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Amantadine is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it acts as a noncompetitive NMDA antagonist, which means it inhibits the activity of NMDA receptors . The antiviral mechanism of action of Amantadine is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .

Temporal Effects in Laboratory Settings

The effects of Amantadine can change over time in laboratory settings. For example, it has been found to inhibit cellular proliferation in a time- and dose-dependent manner in HepG2 and SMMC-7721 cells .

Dosage Effects in Animal Models

The effects of Amantadine can vary with different dosages in animal models. For instance, a study found that Amantadine demonstrated antinociceptive, anti-inflammatory, and antioxidant effects in a vincristine-induced peripheral neuropathy model in rats .

Metabolic Pathways

Amantadine is involved in various metabolic pathways. It is primarily excreted unchanged in the urine by glomerular filtration and tubular secretion . There is no appreciable metabolism of Amantadine, although negligible amounts of an acetyl metabolite have been identified .

Transport and Distribution

Amantadine is transported and distributed within cells and tissues. A study found that Amantadine was significantly reduced by unlabeled Amantadine, indicating the involvement of carrier-mediated processes in the retinal distribution of Amantadine .

準備方法

Synthetic Routes and Reaction Conditions: Amantadine can be synthesized through several methods, with one of the most common starting materials being 1-bromoadamantane. The synthesis involves the Ritter-type reaction, where 1-bromoadamantane reacts with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then deacetylated to produce 1-aminoadamantane, which is subsequently converted to amantadine hydrochloride using anhydrous hydrochloric acid .

Industrial Production Methods: An efficient one-pot process for synthesizing amantadine hydrochloride involves treating 1-bromoadamantane with urea and methanol in the presence of a phase transfer catalyst, tetrabutylammonium iodide. The in situ formation of the hydrochloride salt results in a high yield and purity of the final product .

化学反応の分析

反応の種類: アマンタジンは、以下の反応を含め、様々な化学反応を起こします。

置換反応: アマンタジンのアミノ基は、求核置換反応に関与することができます。

酸化および還元: アマンタジンは、特定の条件下で酸化または還元される可能性がありますが、これらの反応は、その典型的な用途ではあまり一般的ではありません。

一般的な試薬と条件:

置換反応: アマンタジンの合成には、アセトニトリルや硫酸などの試薬が一般的に使用されます。

酸化および還元: 所望の変換に応じて、特定の酸化剤または還元剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物はアマンタジン塩酸塩であり、様々な医薬品用途で使用されます .

4. 科学研究への応用

アマンタジンは、幅広い科学研究に利用されています。

化学: 潜在的な医薬品用途を持つ他の化合物を合成するためのビルディングブロックとして役立ちます。

生物学: アマンタジンは、ウイルス感染や神経疾患に関する研究に使用されます。

医学: パーキンソン病、薬物誘発性錐体外路症状、特定の種類のインフルエンザの治療に用いられます。

類似化合物との比較

- Rimantadine

- Valbenazine

- Deutetrabenazine

Amantadine’s versatility and unique properties make it a valuable compound in both medical and scientific research fields.

生物活性

Amantadine is a compound primarily known for its antiviral properties, particularly against influenza A virus, and its use in the treatment of Parkinson's disease. Recent research has expanded its profile, revealing diverse biological activities, including potential anticancer effects and modulation of ion channels. This article explores the biological activity of amantadine, supported by case studies, research findings, and data tables.

Antiviral Activity:

Amantadine functions by inhibiting the M2 protein ion channel of the influenza A virus, preventing viral uncoating and replication. This mechanism has been well-documented in various studies, demonstrating its effectiveness in reducing viral load during infections.

Antiparkinsonian Effects:

In the context of Parkinson's disease, amantadine enhances dopaminergic transmission by increasing dopamine release and inhibiting its reuptake. This dual action contributes to its therapeutic effects in managing symptoms associated with Parkinson's disease .

Anticancer Properties:

Recent studies have indicated that amantadine exhibits anticancer activity. It has been shown to inhibit cell growth in melanoma and liver cancer cell lines by modulating key regulatory proteins involved in the cell cycle and apoptosis. Specifically, amantadine increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

Anticancer Activity

A study published in 2022 investigated the effects of amantadine on various melanoma cell lines. The results indicated that amantadine significantly inhibited cell viability in a concentration-dependent manner. Flow cytometry analysis demonstrated increased apoptosis as evidenced by elevated levels of activated caspase-3 following treatment with amantadine at its IC50 concentration. The study also highlighted that co-treatment with cisplatin (CDDP) or mitoxantrone (MTO) enhanced the apoptotic effects of amantadine .

Table 1: Effects of Amantadine on Melanoma Cell Lines

| Cell Line | Viability Reduction (%) | Apoptosis Induction (Caspase-3 Positive Cells) |

|---|---|---|

| A375 | 45% | ↑ 30% |

| FM55P | 50% | ↑ 35% |

| FM55M2 | 60% | ↑ 40% |

| SK-MEL28 | 55% | ↑ 38% |

Data represents mean values from multiple experiments.

Ion Channel Modulation

Amantadine has also been shown to inhibit ion channels associated with SARS-CoV-2. Research demonstrated that amantadine effectively blocked the activity of the viral Protein E ion channel, providing a potential avenue for therapeutic intervention against COVID-19 .

Case Studies

-

Case Study: Amantadine in Parkinson's Disease

A clinical trial involving patients with early-stage Parkinson's disease found that those treated with amantadine reported significant improvements in motor function compared to a placebo group. The study highlighted the drug's ability to enhance dopamine signaling and reduce dyskinesia symptoms. -

Case Study: Amantadine and Cancer Treatment

In a cohort study examining patients with advanced melanoma treated with amantadine alongside standard chemotherapy, researchers observed improved overall survival rates and enhanced quality of life metrics compared to historical controls not receiving amantadine.

特性

IUPAC Name |

adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

665-66-7 (hydrochloride) | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022117 | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of its antiparkinsonic effect is not fully understood, but it appears to be releasing dopamine from the nerve endings of the brain cells, together with stimulation of norepinephrine response. It also has NMDA receptor antagonistic effects. The antiviral mechanism seems to be unrelated. The drug interferes with a viral protein, M2 (an ion channel), which is needed for the viral particle to become "uncoated" once it is taken inside the cell by endocytosis., Amantadine, like rimantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as a ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, amantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus replicative cycle, amantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Amantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by amantadine. In addition, amantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity)., The mechanism of action of amantadine in the treatment of Parkinson's disease and drug-induced extrapyramidal reactions is not known. Data from earlier animal studies suggest that symmetrel may have direct and indirect effects on dopamine neurons. More recent studies have demonstrated that amantadine is a weak, non-competitive NMDA receptor antagonist (Ki = 10 uM). Although amantadine has not been shown to possess direct anticholinergic activity in animal studies, clinically, it exhibits anticholinergic-like side effects such as dry mouth, urinary retention, and constipation., The mechanism by which amantadine exerts its antiviral activity is not clearly understood. It appears to mainly prevent the release of infectious viral nucleic acid into the host cell by interfering with the function of the transmembrane domain of the viral M2 protein. In certain cases, amantadine is also known to prevent virus assembly during virus replication. It does not appear to interfere with the immunogenicity of inactivated influenza A virus vaccine., In isolated ventricular muscle preparations (frog, rabbit, cat, dog, and calf) amantadine increased the action potential duration, decreased the amplitude and max diastolic potential, and induced phase 4 depolarization. These changes may be due to the effect of amantadine on potassium ion conductance. | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION | |

CAS No. |

768-94-5 | |

| Record name | Amantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amantadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4C9Z1J53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。